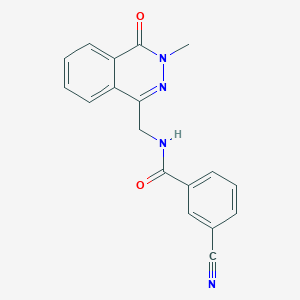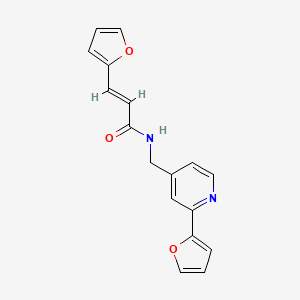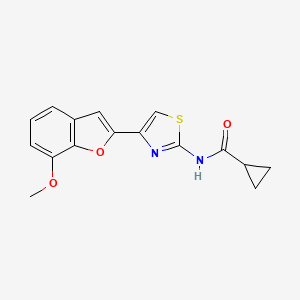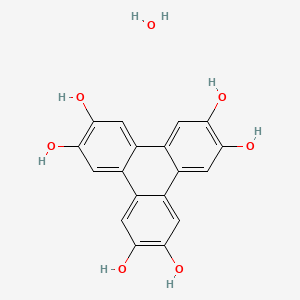
N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H10N4O2S and its molecular weight is 262.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemistry
N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide and its derivatives have been extensively studied in the context of synthesizing various compounds with potential therapeutic applications. For instance, research has explored new synthetic routes to the antitumor drug temozolomide, highlighting the significance of intermediates like 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide in the process (Wang et al., 1997). Similarly, investigations into the synthesis, characterization, and cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been conducted, indicating the potential of these compounds in cancer research (Hassan et al., 2014).
Antitumor Properties
The antitumor properties of compounds related to this compound have been a significant focus. Research on antitumor imidazotetrazines has revealed novel compounds with broad-spectrum antitumor agents, such as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, which shows curative activity against certain leukemias (Stevens et al., 1984).
Antidiabetic Screening
The application in antidiabetic research is also evident. A study on the synthesis and in vitro antidiabetic screening of novel Dihydropyrimidine derivatives, including N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, has been conducted, showcasing the potential of these compounds in diabetes management (Lalpara et al., 2021).
Electronic Structure and Spectral Features
Furthermore, detailed structural, electronic, and spectroscopic studies of derivatives like 4-methylthiadiazole-5-carboxylic acid have been performed, providing insights into the electronic structure and spectral features of these compounds (Singh et al., 2019).
Biological Screening
The exploration of thiazole-5-carboxamide derivatives in biological screening also highlights the diverse applications of these compounds in medicinal chemistry, particularly in antimicrobial activities (Mhaske et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-6-9(18-15-14-6)11(17)13-8-4-2-7(3-5-8)10(12)16/h2-5H,1H3,(H2,12,16)(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMBDLBTHMHVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2488399.png)
![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488400.png)
![N-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2488401.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2488403.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2488404.png)




![1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2488414.png)


![4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2488418.png)

